
4,4'-Diphenyl-2,2'-bithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Diphenyl-2,2'-bithiazole is a heterocyclic compound featuring two thiazole rings, each substituted with a phenyl group. Thiazole derivatives are known for their diverse biological activities and are often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4'-Diphenyl-2,2'-bithiazole involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then reacted with 2-bromoacetophenone again to yield the final product. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4'-Diphenyl-2,2'-bithiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Phenylthiazole oxides.
Reduction: Phenylthiazole alcohols.
Substitution: Brominated or nitrated phenylthiazoles.
Scientific Research Applications
4,4'-Diphenyl-2,2'-bithiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of 4,4'-Diphenyl-2,2'-bithiazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the second thiazole ring, making it less complex.
4-Phenyl-1,3-thiazole: Similar structure but without the additional phenyl group on the second thiazole ring.
Uniqueness
4,4'-Diphenyl-2,2'-bithiazole is unique due to its dual thiazole rings and phenyl substitutions, which contribute to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
4072-63-3 |
|---|---|
Molecular Formula |
C18H12N2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |
InChI Key |
GBEZRQPRNIJFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Key on ui other cas no. |
4072-63-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


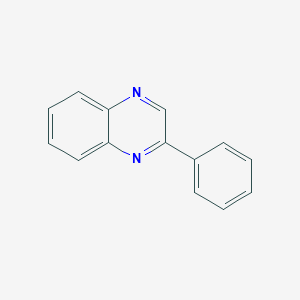


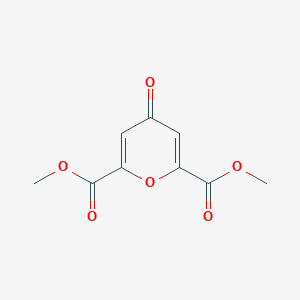

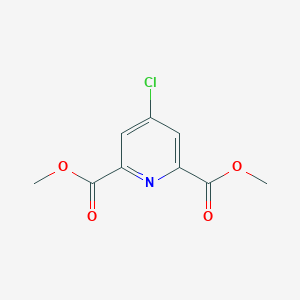

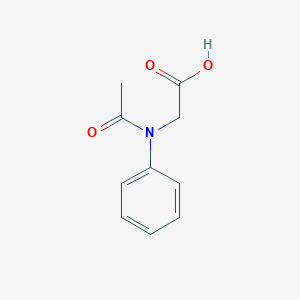

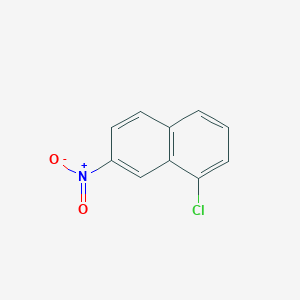

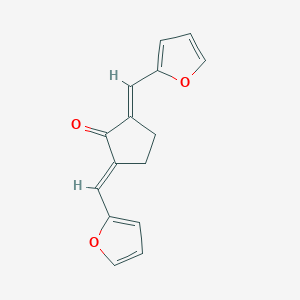
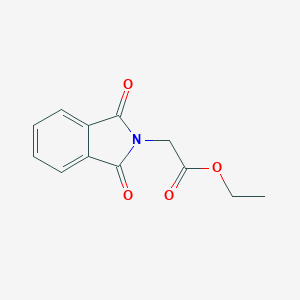
![12-methylbenzo[a]acridine](/img/structure/B188085.png)
